5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole
Overview
Description
5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole, also known as CMTFM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and inflammation. 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell survival and proliferation. 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK signaling pathways.
Biochemical And Physiological Effects
5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the advantages of 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole is its high potency and selectivity, which makes it a valuable tool for studying the mechanisms of cell growth and inflammation. However, 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has not been extensively studied in animal models, and its pharmacokinetic and toxicological properties are not well understood.
Future Directions
There are several future directions for research on 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole. One area of interest is the development of new synthetic methods for 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole that improve its yield and purity. Another direction is the investigation of the pharmacokinetic and toxicological properties of 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole in animal models, which will be important for the development of new therapeutic agents. In addition, further studies are needed to elucidate the mechanisms of action of 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole and to identify its molecular targets. Finally, the potential of 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole as a therapeutic agent for various diseases should be explored in clinical trials.
Scientific Research Applications
5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. In vitro studies have shown that 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole exhibits potent anti-proliferative and anti-inflammatory activities, and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has also been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
5-(chloromethyl)-2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF4NS/c1-6-10(5-13)19-11(18-6)8-3-2-7(4-9(8)14)12(15,16)17/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBDVHZSFUSDLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)C(F)(F)F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF4NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612155 | |
Record name | 5-(Chloromethyl)-2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole | |
CAS RN |
317319-37-2 | |
Record name | 5-(Chloromethyl)-2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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